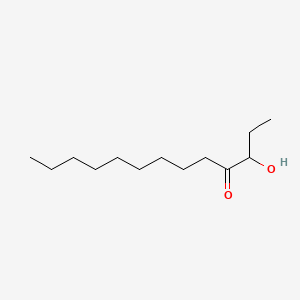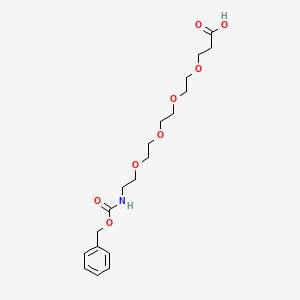
Acide Cbz-N-amido-PEG4
Vue d'ensemble
Description
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular weight of Cbz-N-amido-PEG4-acid is 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Physical And Chemical Properties Analysis
Cbz-N-amido-PEG4-acid has a molecular weight of 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
Systèmes de délivrance de médicaments
L'acide Cbz-N-amido-PEG4 est un dérivé de PEG contenant un groupe amino protégé par CBZ et un acide carboxylique terminal {svg_1}. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_2}. Cela en fait un composant utile dans les systèmes de délivrance de médicaments, où il peut contribuer à améliorer la solubilité et la biodisponibilité des agents thérapeutiques.
Bioconjugaison
L'acide carboxylique terminal de l'this compound peut réagir avec des groupes amines primaires en présence d'activateurs (par exemple, EDC ou DCC) pour former une liaison amide stable {svg_3}. Cette propriété la rend précieuse dans la bioconjugaison, où elle peut être utilisée pour attacher diverses biomolécules les unes aux autres ou à des surfaces.
Synthèse de biopolymères
L'this compound peut être utilisé dans la synthèse de biopolymères {svg_4}. Le groupe amino protégé par CBZ peut être déprotégé en conditions acides {svg_5}, ce qui permet des réactions supplémentaires et la création de structures biopolymères complexes.
Modifications chimiques
L'this compound peut être utilisé pour des modifications chimiques {svg_6}. Le groupe amino protégé par CBZ et l'acide carboxylique terminal fournissent des sites réactifs qui peuvent être utilisés pour introduire de nouveaux groupes fonctionnels ou pour modifier ceux existants.
Réticulation
La réactivité de l'acide carboxylique terminal et du groupe amino protégé par CBZ rend également l'this compound utile dans la réticulation {svg_7}. Il peut être utilisé pour créer des structures réticulées dans une variété de matériaux, y compris des polymères et des hydrogels.
Modification des thérapeutiques biologiques
L'this compound peut être utilisé pour modifier les thérapeutiques biologiques {svg_8}. L'espaceur PEG hydrophile peut contribuer à améliorer la stabilité, la solubilité et le temps de circulation des protéines thérapeutiques et autres thérapeutiques biologiques.
Mécanisme D'action
Target of Action
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary target of this compound is primary amine groups . These amine groups play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can further participate in various biochemical reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cbz-N-amido-PEG4-acid. For instance, the protected amine in the compound can be deprotected under acidic conditions , which suggests that the pH of the environment could influence its action.
Analyse Biochimique
Biochemical Properties
Cbz-N-amido-PEG4-acid plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds. The terminal carboxylic acid group of Cbz-N-amido-PEG4-acid reacts with primary amine groups in the presence of activators like EDC or DCC, resulting in the formation of a stable amide bond . This reaction is essential for conjugating biomolecules, such as proteins and peptides, to other molecules or surfaces. The hydrophilic PEG spacer in Cbz-N-amido-PEG4-acid increases its solubility in aqueous media, allowing for efficient interactions with various biomolecules .
Cellular Effects
Cbz-N-amido-PEG4-acid influences various cellular processes by modifying the interactions between biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins and enzymes it interacts with . For example, the formation of stable amide bonds between Cbz-N-amido-PEG4-acid and primary amine groups on proteins can lead to changes in protein conformation and activity, ultimately impacting cellular functions .
Molecular Mechanism
The molecular mechanism of Cbz-N-amido-PEG4-acid involves its ability to form stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC or DCC, which promote the formation of a stable amide bond between the terminal carboxylic acid group of Cbz-N-amido-PEG4-acid and the primary amine group of the target biomolecule . This interaction can lead to changes in the structure and function of the target biomolecule, affecting its activity and interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cbz-N-amido-PEG4-acid can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that Cbz-N-amido-PEG4-acid can maintain its activity and function over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of Cbz-N-amido-PEG4-acid in animal models can vary depending on the dosage used. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxic effects . Studies have shown that Cbz-N-amido-PEG4-acid can be safely used in animal models at appropriate dosages, but high doses may result in adverse effects such as toxicity and changes in cellular metabolism .
Metabolic Pathways
Cbz-N-amido-PEG4-acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes it interacts with . For example, the formation of stable amide bonds between Cbz-N-amido-PEG4-acid and enzymes can lead to changes in enzyme activity, affecting the overall metabolic pathway .
Transport and Distribution
The transport and distribution of Cbz-N-amido-PEG4-acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The hydrophilic PEG spacer in Cbz-N-amido-PEG4-acid enhances its solubility in aqueous media, allowing for efficient transport and distribution within cells . The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
Cbz-N-amido-PEG4-acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell through targeting signals or modifications that guide its localization . This subcellular localization can affect the activity and function of Cbz-N-amido-PEG4-acid, influencing its interactions with other biomolecules and cellular processes .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQYXJCFILXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193153 | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756526-00-8 | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




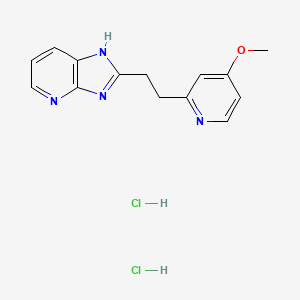
![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)
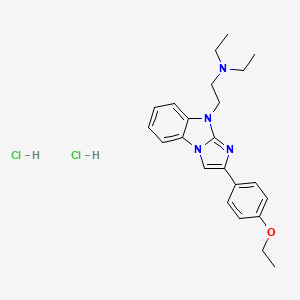
![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)
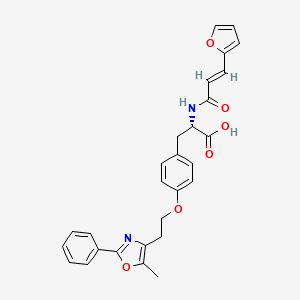
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)

